molecular formula C27H29NO10 B1198720 3'-Epidaunorubicin CAS No. 66322-65-4

3'-Epidaunorubicin

Cat. No. B1198720
CAS RN: 66322-65-4
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-GKPNIHARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Epidaunorubicin (3'-Epi-daunorubicin) is a chemotherapeutic drug that is used to treat various types of cancer, including leukemia, lymphoma, and solid tumors. It belongs to the family of anthracyclines, a group of drugs that are used to treat cancer. 3'-Epi-daunorubicin has been found to be effective in treating a variety of cancers and has been used in clinical trials for many years. It is a semi-synthetic derivative of daunorubicin, an anthracycline antibiotic. 3'-Epi-daunorubicin has a higher affinity for cancer cells than other anthracyclines, making it more effective in treating cancer.

Scientific Research Applications

  • 3'-Epidaunorubicin exhibits a unique DNA sequence specificity compared to parent drugs like daunorubicin and doxorubicin, affecting topoisomerase II-mediated DNA cleavage patterns. This specificity could influence its application in antitumor therapy (Capranico, Butelli, & Zunino, 1995).

  • Overexpression of aveBIV in Streptomyces coeruleorubidus led to improved production of 4′-epidaunorubicin, a precursor of epirubicin, a clinically useful antitumor drug with lower cardiotoxicity than doxorubicin (Shao et al., 2010).

  • Genetic engineering techniques have been used to create high epidaunorubicin-producing strains, which is important for the efficient production of epidoxorubicin, another clinically important antitumor antibiotic (Shao Lei, 2010).

  • An engineered producer of epidaunorubicin, DM3, was created, and its production was enhanced through UV irradiation-induced mutagenesis (Zhang Wei, 2009).

  • Research into the interaction between anticancer drugs like daunorubicin and DNA has been conducted, focusing on the role of antioxidants in this interaction. Such studies are relevant for understanding how modifications like epimerization in 3'-epidaunorubicin could influence drug-DNA interactions (Muti & Muti, 2018).

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-GKPNIHARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Epidaunorubicin

CAS RN

66322-65-4
Record name 3'-Epidaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epidaunorubicin-hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Epidaunorubicin
Reactant of Route 2
Reactant of Route 2
3'-Epidaunorubicin
Reactant of Route 3
Reactant of Route 3
3'-Epidaunorubicin
Reactant of Route 4
3'-Epidaunorubicin
Reactant of Route 5
3'-Epidaunorubicin
Reactant of Route 6
Reactant of Route 6
3'-Epidaunorubicin

Citations

For This Compound
13
Citations
G Capranico, E Butelli, F Zunino - Cancer research, 1995 - AACR
… , an analogue with no substltuents at the 3'-C of the sugar was able to stimulate DNA cleavage at sites StimUlated by parent drugs as well as at those Stimulated by 3'-epidaunorubicin. …
Number of citations: 62 aacrjournals.org
TAKM CHEUNG, D Horton, W Priebe… - The Journal of …, 1985 - jstage.jst.go.jp
… -yielding synthetic route to the protected 3'-epidaunorubicin (7). Conventional deprotection by … of a synthesis of 3'-epidaunorubicin with indication that it was inactive at dose-levels up to …
Number of citations: 2 www.jstage.jst.go.jp
WA Anderson, J Boivin, C Monneret, M Pais - … Research/Fundamental and …, 1980 - Elsevier
… Of the 5 semisynthetic daunorubicin analogues tested in this study, only one (3'-epidaunorubicin 2) has not been assayed for antitumor activity. Di Marco et al. (1978} have shown that 4'-…
Number of citations: 4 www.sciencedirect.com
N Neamati - 1995 - search.proquest.com
We designed and synthesized a novel daunorubicin (DNR) analogue that effectively circumvents P-glycoprotein (P-gp)-mediated drug resistance. The fully protected carbohydrate …
Number of citations: 3 search.proquest.com
F Leng, R Savkur, I Fokt, T Przewloka… - Journal of the …, 1996 - ACS Publications
… Hydroxyrubicin, WP608, and WP711 (3‘-epidaunorubicin) were synthesized as previously described. Adriamycinone was prepared by acidic hydrolysis of doxorubicin and was purified …
Number of citations: 75 pubs.acs.org
F Arcamone, A Casazza, G Cassinelli… - … Antibiotics in Cancer …, 1982 - Springer
In the last ten years several anthracycline glycosides related to doxorubicin have been obtained by semisynthesis, partial synthesis, total synthesis, biosynthesis and tested for “in vitro” …
Number of citations: 11 link.springer.com
G Capranico, M Binaschi, ME Borgnetto… - Trends in …, 1997 - cell.com
Chemical agents able to interfere with DNA topoisomerases are widespread in nature, and some of them have outstanding therapeutic efficacy in human cancer and infectious diseases…
Number of citations: 137 www.cell.com
DJ Booser - Drug Resistance in Oncology, 1997 - books.google.com
… 3'-Epidaunorubicin cleaves preferentially when there is a guanine at position-2, whereas … the parent drugs as well as those stimulated by 3’-epidaunorubicin (125). Further study of the …
Number of citations: 0 books.google.com
SS Insaf, MK Danks, DT Witiak - Current medicinal chemistry, 1996 - books.google.com
… in short oligonucleotides require thymines and adenines at positions-2 and-1, respectively [162], the opposite base preference (guanine) is observed between 3'epidaunorubicin and …
Number of citations: 18 books.google.com
G Capranico, M Binaschi - Biochimica et Biophysica Acta (BBA)-Gene …, 1998 - Elsevier
Chemical agents able to interfere with DNA topoisomerases are widespread in nature, and some of them have clinical efficacy as antitumor or antibacterial drugs. Drugs which have as …
Number of citations: 170 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.